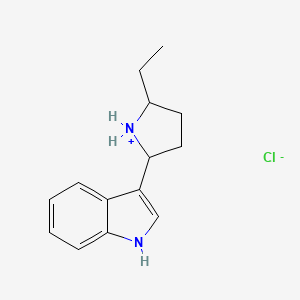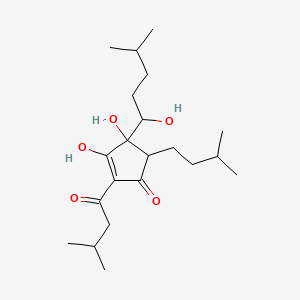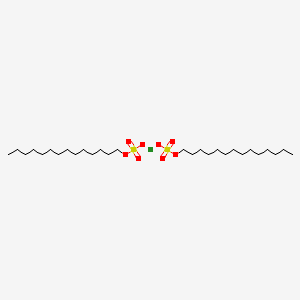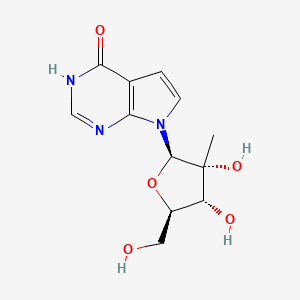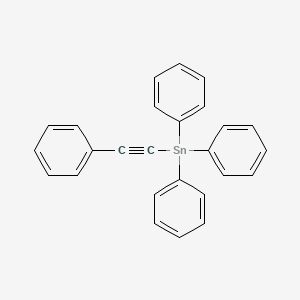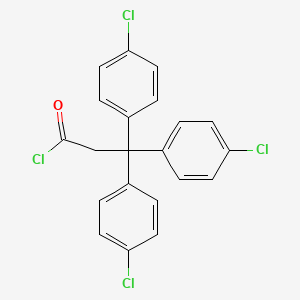
3,3,3-Tris(p-chlorophenyl)propionyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Tris(p-chlorophenyl)propionyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three p-chlorophenyl groups attached to a propionyl chloride moiety
Preparation Methods
The synthesis of 3,3,3-Tris(p-chlorophenyl)propionyl chloride typically involves the reaction of p-chlorobenzene with propionyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where aluminum chloride acts as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3,3,3-Tris(p-chlorophenyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation: It can act as an acylating agent in the presence of suitable catalysts, forming acylated derivatives.
Common reagents used in these reactions include thionyl chloride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3,3,3-Tris(p-chlorophenyl)propionyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,3-Tris(p-chlorophenyl)propionyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar compounds to 3,3,3-Tris(p-chlorophenyl)propionyl chloride include other acyl chlorides and trisubstituted phenyl derivatives. For example:
3,3,3-Tris(p-methylphenyl)propionyl chloride: Similar structure but with methyl groups instead of chloro groups.
3,3,3-Tris(p-bromophenyl)propionyl chloride: Similar structure but with bromo groups instead of chloro groups.
The uniqueness of this compound lies in its specific reactivity and the influence of the chloro substituents on its chemical behavior.
Properties
CAS No. |
2172-49-8 |
|---|---|
Molecular Formula |
C21H14Cl4O |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoyl chloride |
InChI |
InChI=1S/C21H14Cl4O/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2 |
InChI Key |
FPBMIAQHNZESKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
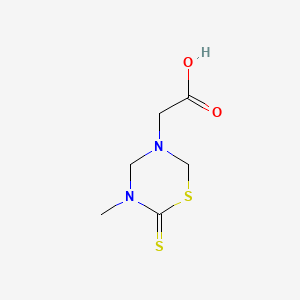
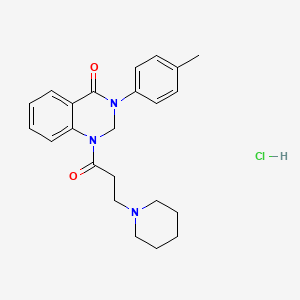
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

